molecular formula C7H3BrClFO B1294265 3-Bromo-2-fluorobenzoyl chloride CAS No. 374554-41-3

3-Bromo-2-fluorobenzoyl chloride

Cat. No. B1294265
M. Wt: 237.45 g/mol
InChI Key: MCRKBWVSQZTERQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated aromatic compounds is a topic of interest in several studies. For instance, a two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles is described, involving palladium-catalyzed arylation and acidic deprotection/cyclization . Another study reports an improved synthesis of a bromomethylthiazolyl-ethynyl-fluorobenzonitrile, a precursor for PET radioligands, starting from 4-bromo-2-formylthiazole . Additionally, the synthesis of 3-bromo-2-fluorobenzoic acid from 2-amino-6-fluorobenzonitrile through bromination and hydrolysis is detailed, highlighting optimized conditions for industrial-scale production .

Molecular Structure Analysis

The molecular structure of halogenated benzoyl chlorides has been investigated using gas electron diffraction and quantum chemical calculations. The study reveals that molecules like 2-fluorobenzoyl chloride exist in the gas phase as two stable non-planar conformers, with trends in molecular behavior observed with increasing ortho halogen atomic size . This information can be extrapolated to predict the molecular structure of 3-bromo-2-fluorobenzoyl chloride, which may also exhibit non-planar conformations due to the presence of halogen atoms.

Chemical Reactions Analysis

The chemical reactivity of halogenated aromatic compounds is often influenced by the presence of halogen substituents. For example, the halodeboronation of aryl boronic acids to form aryl bromides and chlorides is demonstrated, which could be relevant to the reactivity of 3-bromo-2-fluorobenzoyl chloride in similar transformations . The solid-state chemistry of organic polyvalent iodine compounds also provides insights into the reactivity of halogenated compounds, although the specific reactions of 3-bromo-2-fluorobenzoyl chloride are not discussed .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzoyl chlorides are influenced by their molecular structure. The gas phase conformational compositions of 2-fluorobenzoyl chloride and its analogs suggest that the presence of halogen atoms affects bond distances and planarity . The synthesis of 3-bromo-2-fluorobenzoic acid also implies that the compound's properties are amenable to industrial-scale production under optimized conditions . The solvatomorphism observed in 3-fluorobenzoylaminophenyl 3-fluorobenzoate indicates that strong hydrogen bonds and weak intermolecular interactions, including those involving halogen atoms, play a significant role in the physical state of such compounds .

Scientific Research Applications

  • Proteomics Research

    • Field : Proteomics is a branch of biology that studies proteins on a large scale. It involves the identification, quantification, and analysis of the entire protein content of a cell line, tissue, or organism .
    • Application : 3-Bromo-2-fluorobenzoyl chloride is used as a specialty product in proteomics research . It’s likely used in the preparation of specific protein samples or in the development of certain analytical techniques.
  • Pharmaceutical Research

    • Field : Pharmaceutical research involves the discovery, development, and characterization of drugs and medications .
    • Application : 2-Fluorobenzoyl chloride, a compound similar to 3-Bromo-2-fluorobenzoyl chloride, has been used in the preparation of 3-(N-Hydroxycarbamimidoyl)-benzoic acid methyl ester . This suggests that 3-Bromo-2-fluorobenzoyl chloride could potentially be used in similar applications.
  • Hollow-Fiber Liquid Phase Microextraction
    • Application : A compound similar to 3-Bromo-2-fluorobenzoyl chloride, 2-Fluorobenzoyl chloride, has been used to develop a hollow-fiber liquid phase microextraction method .
    • Method : This method is used for the determination of metformin hydrochloride in biological fluids . The exact method of application would depend on the specific experiment or procedure being conducted.
    • Results : The outcomes of such research could include new insights into the extraction and analysis of metformin hydrochloride in biological fluids .
  • Chemical Synthesis
    • Application : 3-Bromo-2-fluorobenzoyl chloride is a specialty product used in various chemical synthesis applications .

Safety And Hazards

3-Bromo-2-fluorobenzoyl chloride is classified as a dangerous substance. It has been assigned the signal word “Danger” and is associated with the hazard statements H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled) and H314 (causes severe skin burns and eye damage) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .

Relevant Papers I found a paper titled “Molecular conformational structures of 2-fluorobenzoyl chloride, 2-chlorobenzoyl chloride, and 2-bromobenzoyl chloride by gas electron diffraction and normal coordinate analysis aided by quantum chemical calculations” which might be relevant . This paper investigates the gas phase molecular structures and conformational compositions of 2-fluorobenzoyl chloride, 2-chlorobenzoyl chloride, and 2-bromobenzoyl chloride . Although it does not specifically mention 3-Bromo-2-fluorobenzoyl chloride, the findings could potentially provide insights into the structure and behavior of this compound.

properties

IUPAC Name

3-bromo-2-fluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO/c8-5-3-1-2-4(6(5)10)7(9)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRKBWVSQZTERQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650500
Record name 3-Bromo-2-fluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-fluorobenzoyl chloride

CAS RN

374554-41-3
Record name 3-Bromo-2-fluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 3-bromo-2-fluorobenzoic acid (1.009 g, 4.61 mmol) in DCM (25 mL) was stirred at rt and treated with oxalyl chloride (2.016 mL, 23.04 mmol), followed by a drop of DMF, causing gas evolution to commence. After 2.5 h, the solution was heated to boiling for 1-2 min and allowed to cool to rt. After 3 h total, the solution was concentrated to provide 3-bromo-2-fluorobenzoyl chloride as a dark yellow liquid (1.078 g, 99%). A portion of this (200 mg, 0.842 mmol) was dissolved in THF (1.5 mL) and added to a solution of dimethylamine (2 M in methanol, 2.0 mL, 4.00 mmol) in THF (2 mL). The mixture was stirred at rt for 18 h, then was concentrated. The residue was dissolved in EtOAc, washed sequentially with 1 M hydrochloric acid, NaHCO3 (aq) and brine, and dried and concentrated to provide 3-bromo-2-fluoro-N,N-dimethylbenzamide as a light yellow oil (192 mg, 93%). 1H NMR (400 MHz, chloroform-d) δ 7.60 (ddd, J=8.1, 6.5, 1.6 Hz, 1H) 7.32 (ddd, J=7.6, 5.9, 1.6 Hz, 1H) 7.09 (td, J=7.8, 0.7 Hz, 1H) 3.14 (s, 3H) 2.93 (d, J=1.5 Hz, 3H). Mass spectrum m/z 246, 248 (M+H)+.
Quantity
1.009 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.016 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Velcicky, R Wilcken, S Cotesta, P Janser… - Journal of Medicinal …, 2020 - ACS Publications
… After being cooled to 23 C, concentrated HCl (8.5 mL) was added and a half of the volume of this mixture was treated at 23 C with the solution of 3-bromo-2-fluorobenzoyl chloride (3.16 …
Number of citations: 12 pubs.acs.org

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